tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Description
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a nitrogen atom that bridges a 4-bromophenyl and a phenyl substituent. The Boc group is widely employed as a protective moiety in organic synthesis, enabling selective modifications of amines .
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAQBBSMSWPVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214466 | |
| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911293-26-0 | |
| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911293-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 4-Bromoaniline Derivatives
The Boc protection of amines is a cornerstone of carbamate synthesis. For tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, this typically involves reacting 4-bromoaniline or its derivatives with di-tert-butyl dicarbonate [(Boc)₂O] under varied conditions.
Catalyst-Assisted Boc Protection
Catalysts significantly enhance reaction efficiency and yield. For example:
- TiO₂-Pr-SO₃H Nanoporous Catalyst : A solvent-free method using TiO₂-Pr-SO₃H (10 mg) with (Boc)₂O (1.1 eq) at 20°C for 35 minutes achieved 89% yield . This approach eliminates solvent waste and simplifies purification.
- Fe₃O₄@MCM-41@Zr-Piperazine Nanocatalyst : At ambient temperature, this magnetic catalyst enabled Boc protection in ethanol, yielding 83% after 2 hours. The catalyst’s recyclability (up to five cycles without loss of activity) makes it industrially viable.
Solvent-Based Boc Protection
Solvent choice impacts reaction kinetics and purity:
- Toluene at Reflux : Heating 4-bromoaniline with (Boc)₂O in toluene at 70°C overnight yielded 83% after recrystallization.
- Dichloromethane with NaHCO₃ : A two-phase system (DCM/NaHCO₃) at 0°C produced 64% yield , though longer reaction times (16 hours) were required.
- THF at 80°C : Prolonged heating (24 hours) in THF resulted in 72% yield , albeit with energy inefficiency.
Table 1: Comparative Analysis of Boc Protection Methods
| Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TiO₂-Pr-SO₃H (neat) | 20 | 0.58 | 89 |
| Fe₃O₄@MCM-41@Zr-Pip | 25 | 2 | 83 |
| Toluene | 70 | 12 | 83 |
| DCM/NaHCO₃ | 0 → 25 | 16 | 64 |
| THF | 80 | 24 | 72 |
Isocyanate Intermediate Route
This method, adapted from US Patent 3,636,079, involves synthesizing an isocyanate intermediate followed by tert-butanol quenching:
Phosgene-Mediated Isocyanate Formation
4-Bromo-3-chloroaniline reacts with phosgene to form the corresponding isocyanate. Subsequent reaction with tert-butanol (instead of methanol as in the patent example) yields the carbamate. While effective, phosgene’s toxicity necessitates stringent safety measures.
Multi-Step Synthesis via Suzuki Coupling
A sophisticated route from a recent study involves sequential functionalization:
Step 1: Boc Protection of 2-Nitro-4-bromoaniline
2-Nitro-4-bromoaniline was treated with (Boc)₂O and triethylamine in DCM, yielding tert-butyl 2-nitro-4-bromophenylcarbamate (2 ) in 85% yield.
Step 2: Nitro Group Reduction
Hydrazine (N₂H₄) in methanol reduced the nitro group to an amine, producing tert-butyl 2-amino-4-bromophenylcarbamate (3 ) quantitatively.
Optimization Strategies and Challenges
Solvent Selection
Catalyst Recovery
Magnetic nanocatalysts (e.g., Fe₃O₄@MCM-41) enable simple recovery via external magnets, reducing costs.
Analytical Validation
1H NMR (DMSO-d6, 400 MHz) of intermediates shows characteristic peaks: δ 9.49 (s, NH), 7.42 (s, aromatic H), 1.47 (s, Boc CH3).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 and boronic acids are used under mild conditions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Anilines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Overview
Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is a significant compound in organic chemistry, particularly noted for its utility in biochemical research and medicinal applications. With a molecular formula of and a molecular weight of approximately 336.25 g/mol, this compound exhibits unique reactivity due to the presence of the bromine atom, making it valuable in various scientific fields.
Medicinal Chemistry
This compound has garnered attention for its potential as an enzyme inhibitor, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate enzyme activity can lead to therapeutic benefits by altering disease pathways.
- Enzyme Inhibition : The compound can bind to specific enzymes, obstructing substrate access and thus inhibiting their activity. This property is crucial for developing drugs targeting specific biochemical pathways associated with diseases.
Biochemical Research
In biochemical studies, this compound serves as a critical tool for investigating enzyme kinetics and cellular signaling pathways. Its interactions with proteins and other biomolecules provide insights into cellular processes.
- Cell Signaling Modulation : By influencing transcription factors and regulatory proteins, the compound affects gene transcription and protein synthesis, which can lead to changes in metabolic enzyme activities.
Industrial Applications
The compound is also utilized in industrial settings as an intermediate in the synthesis of specialty chemicals. Its unique chemical structure allows for various transformations that are beneficial in producing complex organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthetic pathways .
Comparison with Similar Compounds
Key Observations :
Physical and Chemical Properties
Biological Activity
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has garnered interest due to its ability to interact with various biological targets, particularly cytochrome P450 enzymes. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 272.14 g/mol
- Appearance : White to light yellow solid
- Melting Point : 104 °C to 108 °C
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with di-tert-butyldicarbonate (BocO) in the presence of a base such as triethylamine. The reaction conditions may vary, but common solvents include dichloromethane and toluene. Below is a summary of the synthetic procedure:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-bromoaniline, BocO | DCM, 0 °C to RT | 90% |
| 2 | tert-butyl N-(4-bromophenyl)carbamate | Toluene, 70 °C | 64% |
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism and can significantly affect pharmacokinetics and drug-drug interactions .
Anticancer Activity
Compounds structurally related to this compound have shown promise in anticancer assays. For instance, derivatives featuring similar moieties were evaluated against human breast adenocarcinoma cell lines (MCF7), revealing potential anticancer properties .
Case Studies and Research Findings
- Cytochrome P450 Interaction : A study highlighted the interaction profiles of carbamate derivatives with cytochrome P450 enzymes, indicating that structural modifications could enhance or diminish inhibitory effects .
- Antimicrobial Screening : Research involving thiazole derivatives indicated that compounds with similar electronic properties exhibited significant antimicrobial activity. This suggests that this compound may also possess such activity warranting further investigation .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities and modes of interaction for carbamate derivatives with target proteins. These studies are essential for understanding the mechanism of action and optimizing lead compounds for further development .
Comparative Analysis
The following table compares this compound with other related compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Piperidine group present | Potentially different pharmacological properties |
| Tert-butyl (4-chlorophenyl)carbamate | Chlorine instead of bromine | Differences in reactivity and biological activity |
| Tert-butyl N-(4-methoxyphenyl)carbamate | Methoxy substitution | Potentially enhanced solubility and bioavailability |
Q & A
Q. What controls are essential when testing the biological activity of this compound derivatives?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples (DMSO).
- Cytotoxicity Assays : Use MTT or resazurin assays to differentiate specific activity from general toxicity.
- Metabolic Stability : Test microsomal stability (e.g., human liver microsomes) to prioritize derivatives with longer half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
